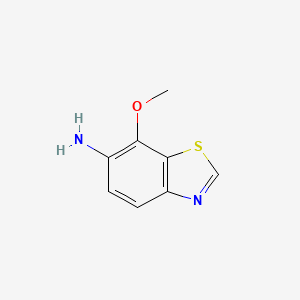
2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It contains a cyclopropane ring substituted with a carboxylic acid group and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an ethoxyphenyl-substituted alkene, using diazo compounds or carbenes. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the synthetic routes mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve high-quality product .
化学反応の分析
Types of Reactions: 2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction could produce alcohols .
科学的研究の応用
2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyclopropane ring and carboxylic acid group can interact with enzymes and receptors, potentially modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
- 2-(4-Ethoxyphenyl)Cyclopropanecarboxylic acid
- 2-(3-Ethoxyphenyl)Cyclopropanecarboxylic acid
- trans-2-Phenyl-1-cyclopropanecarboxylic acid
Comparison: Compared to its analogs, 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid may exhibit unique properties due to the position of the ethoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
特性
CAS番号 |
1017553-76-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
2-(2-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-2-15-11-6-4-3-5-8(11)9-7-10(9)12(13)14/h3-6,9-10H,2,7H2,1H3,(H,13,14) |
InChIキー |
VZAUHNCDYIPCJR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)


